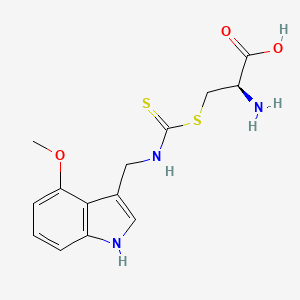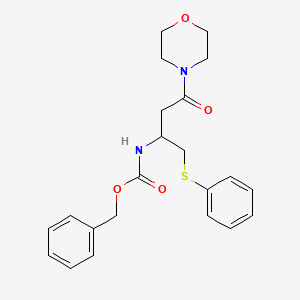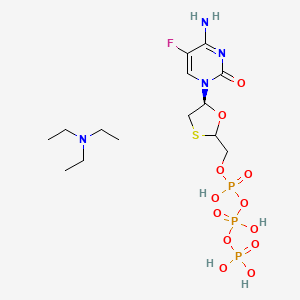![molecular formula C11H13N3O6 B13861776 (4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)
(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique imidazo[4,5-c]pyridine core, which is known for its biological activity and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the carboxyethyl group and the dicarboxylic acid moieties. Common reagents used in these reactions include:
Starting materials: Pyridine derivatives, imidazole derivatives
Reagents: Carboxylic acids, alkyl halides, reducing agents, oxidizing agents
Conditions: Acidic or basic conditions, elevated temperatures, and specific catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states
Reduction: Reduction of functional groups to lower oxidation states
Substitution: Replacement of functional groups with other groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, (4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound may have therapeutic potential. Its unique structure could interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could make it valuable for specific industrial applications.
Mécanisme D'action
The mechanism of action of (4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: Compounds with similar core structures but different functional groups
Carboxyethyl derivatives: Compounds with similar carboxyethyl groups but different core structures
Uniqueness
(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid is unique due to its specific combination of functional groups and core structure. This uniqueness may confer specific biological activity or chemical reactivity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C11H13N3O6 |
|---|---|
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
(4R,6R)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6-,11-/m1/s1 |
Clé InChI |
XGCZNSAJOHDWQS-KSBSHMNSSA-N |
SMILES isomérique |
C1[C@@H](N[C@@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)


![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)


![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)



![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)



